molecular formula C9H8N2 B063574 5-Cyclopropylpicolinonitrile CAS No. 188918-74-3

5-Cyclopropylpicolinonitrile

Cat. No.: B063574
CAS No.: 188918-74-3
M. Wt: 144.17 g/mol
InChI Key: IQYPERFVXHAWMQ-UHFFFAOYSA-N
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Description

5-Cyclopropylpicolinonitrile is a chemical compound that belongs to the class of picolinonitriles. It is a heterocyclic compound that contains a pyridine ring and a cyano group. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

The synthesis of 5-Cyclopropylpicolinonitrile involves several synthetic routes. One common method includes the reaction of cyclopropylamine with picolinic acid, followed by dehydration to form the nitrile group. The reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for large-scale production.

Chemical Reactions Analysis

5-Cyclopropylpicolinonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides or other derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Cyclopropylpicolinonitrile has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclopropylpicolinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

5-Cyclopropylpicolinonitrile can be compared with other picolinonitrile derivatives. Similar compounds include:

  • 5-Methylpicolinonitrile
  • 5-Ethylpicolinonitrile
  • 5-Phenylpicolinonitrile

What sets this compound apart is its unique cyclopropyl group, which can impart different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

5-cyclopropylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-5-9-4-3-8(6-11-9)7-1-2-7/h3-4,6-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYPERFVXHAWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647749
Record name 5-Cyclopropylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188918-74-3
Record name 5-Cyclopropylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 5-chloro-2-cyanopyridine (1.25 g, 9.02 mmol), cyclopropylboronic acid (1.00 g, 11.7 mmol), potassium phosphate (6.70 g, 31.6 mmol), tricyclohexylphosphine (380 mg, 1.4 mmol), toluene (200 mL), and water (2 mL) under argon was added palladium acetate (150 mg, 0.68 mmol). The mixture was heated at 100° C. overnight and then cooled to rt. The mixture was filtered through Celite and the filter cake was washed with EtOAc. The filtrate was washed with water, dried (Na2SO4), and concentrated. The residue was purified by silica gel column (EtOAc/hexane: 0-50%) to yield a light yellow oil which becomes solid while standing at room temperature.
Quantity
1.25 g
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reactant
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1 g
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reactant
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potassium phosphate
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6.7 g
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reactant
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380 mg
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reactant
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2 mL
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solvent
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200 mL
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solvent
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150 mg
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catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

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